molecular formula C8H11NO B13121054 N,O-dimethyl-N-phenylhydroxylamine

N,O-dimethyl-N-phenylhydroxylamine

Katalognummer: B13121054
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: WMTJSRRNAJDUNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,O-dimethyl-N-phenylhydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of both methyl and phenyl groups attached to the nitrogen atom, and a hydroxyl group attached to the oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,O-dimethyl-N-phenylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of N-phenylhydroxylamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N,O-dimethyl-N-phenylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-phenyl-N-methylnitrosoamine.

    Reduction: It can be reduced to N-phenyl-N-methylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-phenyl-N-methylnitrosoamine.

    Reduction: N-phenyl-N-methylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,O-dimethyl-N-phenylhydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs, especially those targeting the central nervous system.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism by which N,O-dimethyl-N-phenylhydroxylamine exerts its effects involves its ability to donate or accept electrons, making it a versatile intermediate in redox reactions. Its molecular targets include various enzymes and receptors, where it can modulate their activity through covalent or non-covalent interactions. The pathways involved often include oxidative stress responses and signal transduction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,O-dimethylhydroxylamine: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.

    N-phenylhydroxylamine: Lacks the methyl groups, resulting in different reactivity and solubility properties.

    N-methyl-N-phenylhydroxylamine: Contains only one methyl group, leading to intermediate properties between N,O-dimethyl-N-phenylhydroxylamine and N-phenylhydroxylamine.

Uniqueness

This compound is unique due to the presence of both methyl and phenyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in selective organic transformations and as a building block for complex molecule synthesis.

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

N-methoxy-N-methylaniline

InChI

InChI=1S/C8H11NO/c1-9(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI-Schlüssel

WMTJSRRNAJDUNE-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.